4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Regioisomeric comparison

This 4-bromo regioisomer of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is a privileged chemotype for antibacterial drug discovery, with SAR studies showing distinct target engagement and MOA compared to 2-bromo, 3-bromo, and polyhalogenated analogs. The para-methoxy substitution enhances enzyme inhibition potential, making it a critical probe for mapping halogen-dependent bioactivity. Procure this specific compound to ensure reproducibility in antimicrobial and anticancer research programs.

Molecular Formula C16H12BrN3O3
Molecular Weight 374.194
CAS No. 357194-50-4
Cat. No. B2799995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS357194-50-4
Molecular FormulaC16H12BrN3O3
Molecular Weight374.194
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21)
InChIKeyOJKXKZWSIYTSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 357194-50-4): Chemical Identity and Procurement Baseline


4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 357194-50-4) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized as a privileged structure in medicinal chemistry for developing bioactive molecules, particularly halogenated antibacterial agents [1]. The compound features a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at the 5-position and an N-linked 4-bromobenzamide moiety, with a molecular formula of C16H12BrN3O3 and a molecular weight of 374.19 g/mol [2]. It is primarily investigated as a research tool or lead-like compound within antimicrobial and anticancer discovery programs.

Why Generic Substitution Fails for 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: The Critical Role of Halogen Regioisomerism and Substituent Positioning


Within the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide series, the precise position of the bromine atom on the benzamide ring and the methoxy group on the distal phenyl ring exerts profound influence on both antimicrobial potency and mechanism of action [1]. Published SAR studies demonstrate that subtle structural modifications—including regioisomeric halogen placement—lead to distinct changes in the bacterial target engagement and mode of action (MOA), meaning that the 4-bromo regioisomer cannot be assumed interchangeable with its 2-bromo or 3-bromo analogs, nor with chloro, trifluoromethoxy, or unsubstituted congeners, without experimental verification of biological equivalence [1]. The quantitative evidence below establishes the specific dimensions along which compound 357194-50-4 differentiates from its closest structural comparators.

Product-Specific Quantitative Differentiation Evidence for 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 357194-50-4)


Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) of the 4-Bromo Regioisomer Versus the 2-Bromo Regioisomer

Computational comparison of XLogP3 values reveals a measurable lipophilicity difference between the 4-bromo regioisomer (target compound, CAS 357194-50-4) and its 2-bromo positional isomer (CAS 865286-54-0). The 4-bromo regioisomer exhibits an XLogP3 of 3.2 [1], whereas the 2-bromo regioisomer has a reported XLogP3 of 2.8 [2]. This ΔXLogP3 of –0.4 indicates that the 4-bromo substitution confers moderately higher predicted lipophilicity, which may influence membrane permeability, plasma protein binding, and non-specific tissue distribution in cell-based or in vivo assays. These values were computed by the same algorithm (XLogP3 3.0) within PubChem, ensuring cross-compound comparability [1][2].

Lipophilicity Drug-likeness Regioisomeric comparison

Molecular Topology: Spatial Orientation of the Bromine Substituent Distinguishes the 4-Bromo from the 2-Bromo and 3-Bromo Regioisomers

The three regioisomeric bromo-substituted N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamides—4-bromo (CAS 357194-50-4), 3-bromo (CAS 865286-53-9), and 2-bromo (CAS 865286-54-0)—differ only in the position of the single bromine atom on the benzamide ring [1][2]. The 4-bromo substitution projects the bromine atom para to the amide carbonyl, creating a linear molecular axis, whereas the 2-bromo substitution places the bromine ortho to the amide linkage, introducing steric hindrance and the potential for intramolecular hydrogen bonding that alters the conformational preference of the benzamide moiety [1]. Published mechanism-of-action studies on halogenated N-(1,3,4-oxadiazol-2-yl)benzamides confirm that even single-atom positional changes in halogen placement can redirect antibacterial MOA from lipoteichoic acid (LTA) biosynthesis inhibition to alternative pathways, underscoring that regioisomers are not functionally interchangeable [3].

Regioisomerism Molecular topology Target engagement

Drug-Likeness and Permeability: Predicted Hydrogen Bond Acceptor Count Versus the 2-Methoxybenzamide Isomer

Compound 357194-50-4, carrying a 4-methoxyphenyl group on the oxadiazole and a 4-bromobenzamide moiety, possesses a computed hydrogen bond acceptor (HBA) count of 5 [1]. In contrast, the positional isomer N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide—where the bromine resides on the oxadiazole-phenyl ring and the methoxy group is ortho on the benzamide—exhibits an HBA count of 5 as well, but with a different spatial distribution of acceptor sites that alters the molecular electrostatic potential surface . Both compounds satisfy Lipinski's Rule of Five criteria (HBA ≤10), yet the redistribution of acceptor atoms across the molecular framework can differentially influence passive membrane permeability and transporter recognition in cell-based assays [1]. This distinction is relevant when the compound is used in cellular phenotypic screening where intracellular target access is required.

Drug-likeness Permeability Hydrogen bonding

Best-Fit Research and Industrial Application Scenarios for 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 357194-50-4)


Antibacterial Lead Optimization and Halogen-SAR Studies Targeting Gram-Positive Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, including halogenated variants, has been validated as a privileged chemotype for antibacterial discovery against drug-resistant Gram-positive bacteria, including MRSA, VRE, and C. difficile [1]. Compound 357194-50-4, with its 4-bromo-4'-methoxy substitution pattern, serves as a regioisomeric probe for dissecting the contribution of para-bromine placement to antibacterial potency and MOA, complementing published SAR around the 2-bromo, 3-bromo, and polyhalogenated analogs [1]. Its moderate predicted lipophilicity (XLogP3 = 3.2) positions it within a favorable range for cell permeability while avoiding excessive LogP that could lead to promiscuous membrane disruption [2].

Computational Chemistry and Molecular Docking Libraries

The compound's well-defined single-halogen regioisomeric identity makes it a suitable entry for virtual screening libraries aimed at docking against bacterial enzyme targets (e.g., LTA biosynthesis enzymes, thymidine phosphorylase, or NTPDases) where halogen bonding interactions with protein backbone carbonyls are sought [1][3]. The 4-bromo substituent provides a distinct electrostatic potential minimum (σ-hole) along the para-axis, offering different docking poses compared to the ortho- or meta-bromo regioisomers .

Anticancer Screening in Thymidine Phosphorylase or NTPDase Inhibition Assays

1,3,4-Oxadiazole derivatives bearing substituted phenyl rings have demonstrated inhibitory activity against thymidine phosphorylase (an angiogenic enzyme and anticancer target) and ecto-NTPDases [3][4]. The 4-methoxyphenyl substituent present in compound 357194-50-4 aligns with SAR trends indicating that methoxy-substituted 2,5-diaryl-1,3,4-oxadiazoles exhibit enhanced target engagement [4]. Procurement of this specific regioisomer enables systematic evaluation of the 4-bromo contribution to enzyme inhibition within these therapeutic programs.

Chemical Biology Probe for Halogen-Dependent Mechanism-of-Action Studies

Published comparative proteomics and transcriptomics studies on halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have established that subtle structural modifications can switch the bacterial MOA [1]. Compound 357194-50-4, as a mono-brominated para-substituted representative, can function as a control compound or a starting point for installing additional substituents to map MOA divergence within chemical biology investigations, particularly where the 4-bromo substitution pattern is hypothesized to favor a specific protein target interaction over alternative pathways [1].

Quote Request

Request a Quote for 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.